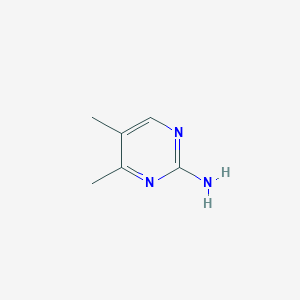

4,5-Dimethylpyrimidin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-3-8-6(7)9-5(4)2/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELZPOFKHRZRGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282669 | |

| Record name | 4,5-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-74-4 | |

| Record name | 1193-74-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4,5-Dimethylpyrimidin-2-amine

The synthesis of the pyrimidine (B1678525) core is a well-documented area of organic chemistry. wikipedia.org Generally, pyrimidines are synthesized through the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea (B33335), or guanidine (B92328). wikipedia.orgnih.gov

The most prevalent method for synthesizing 2-aminopyrimidines is the condensation of a β-dicarbonyl compound with guanidine. wikipedia.orgthieme-connect.de This approach, often referred to as the Principal Synthesis, is highly versatile. thieme-connect.de For the specific synthesis of this compound, the required precursors are 3-methyl-2,4-pentanedione (B1204033) and guanidine. The reaction involves the condensation of the guanidino group with the two carbonyl groups of the diketone, followed by cyclization and dehydration to form the aromatic pyrimidine ring.

The reaction is typically carried out under basic conditions, for example, using sodium ethoxide in ethanol, although neutral or acidic conditions can also be employed. thieme-connect.de An aqueous solution of potassium carbonate has also been shown to be effective for similar syntheses. thieme-connect.de The use of guanidine as the N-C-N component directly installs the required 2-amino group on the pyrimidine ring. researchgate.net

Table 1: Key Condensation Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Product | Typical Conditions |

| 3-Methyl-2,4-pentanedione | Guanidine | This compound | Basic (e.g., NaOEt in EtOH) or aqueous K₂CO₃ |

Beyond the standard condensation, various other cyclization strategies can be employed to construct the pyrimidine ring. mdpi.com These methods offer alternative pathways that can accommodate different starting materials and functional groups.

One such approach involves the copper-catalyzed cyclization of ketones with nitriles under basic conditions. researchgate.netorganic-chemistry.org This method proceeds through a novel pathway where the nitrile acts as an electrophile, leading to the formation of one C-C and two C-N bonds. researchgate.net Another strategy utilizes the cyclization of β-formyl enamides with urea, catalyzed by samarium chloride under microwave irradiation, to yield pyrimidine derivatives. organic-chemistry.org More complex cycloaddition strategies, such as [3+3] and [4+2] cycloadditions, have also been reviewed as powerful tools for building the pyrimidine core from different fragments. mdpi.com

Multi-component reactions (MCRs), where three or more reactants combine in a single step, provide an efficient route to complex heterocyclic structures like pyrimidines. rsc.orgresearchgate.net These reactions are valued for their atom economy and operational simplicity. mdpi.com

While the Biginelli reaction is a well-known MCR for producing dihydropyrimidines, other MCRs can yield fully aromatic pyrimidines. wikipedia.org For instance, a three-component coupling reaction catalyzed by ZnCl₂ can synthesize 4,5-disubstituted pyrimidines from functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297). organic-chemistry.org By selecting appropriate starting materials, this method could be adapted for the synthesis of this compound. Another MCR involves the tandem reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide under solvent-free conditions, to afford a broad range of substituted pyrimidines. organic-chemistry.org

Derivatization Strategies of this compound

Once synthesized, this compound offers multiple sites for further chemical modification. The primary reactive centers are the exocyclic amino group and the methyl groups attached to the pyrimidine ring.

The 2-amino group of the pyrimidine ring is nucleophilic and can participate in a variety of reactions, including alkylation and acylation. vulcanchem.com This allows for the introduction of diverse substituents at this position.

For example, 2-aminopyrimidine (B69317) derivatives can react with electrophilic salts. The reaction of 4,6-dimethylpyrimidin-2-amine with tropylium (B1234903) or xanthylium salts results in the substitution of a hydrogen atom on the amino group, forming N-substituted products. researchgate.net Another synthetic strategy involves incorporating a complex side chain during the initial ring formation. The condensation of acetylacetone (B45752) with (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride under microwave irradiation uses the guanidino group of the arginine derivative to form the pyrimidine ring, resulting in a complex substituent being directly attached to the 2-amino position. mdpi.com

Table 2: Examples of Functionalization at the Amino Group

| Reagent | Reaction Type | Product Description | Reference |

| Xanthylium tetrafluoroborate | N-Alkylation | N-(9H-thioxanthen-9-yl)pyrimidin-2-amine | researchgate.net |

| (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride + Acetylacetone | Condensation/Cyclization | Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate | mdpi.com |

The methyl groups on the pyrimidine ring exhibit different levels of reactivity based on their position. Methyl groups at the 2-, 4-, and 6-positions are considered 'active' because the electron-withdrawing nature of the ring nitrogen atoms acidifies the methyl protons. stackexchange.com This is analogous to the active methyl group in 2,4-dinitrotoluene. stackexchange.com

Consequently, the methyl group at the 4-position of this compound can be deprotonated by a base or activated under acidic conditions to act as a carbon nucleophile. stackexchange.com This allows it to participate in aldol-type condensation reactions with aldehydes, such as benzaldehyde, to form styryl-substituted pyrimidines. stackexchange.com These reactions are typically catalyzed by acids, Lewis acids (like ZnCl₂), or dehydrating agents (like acetic anhydride). stackexchange.com

In contrast, the methyl group at the 5-position is significantly less reactive. wikipedia.org Its electronic environment is more akin to the methyl group on toluene, making it much less acidic and generally unreactive towards condensation reactions under these conditions. stackexchange.com

Table 3: Reactivity of Methyl Groups in Condensation Reactions

| Methyl Group Position | Reactivity | Reaction Type | Example Product | Reference |

| C4-Methyl | Active | Aldol-type condensation with aldehydes | 4-Styryl-5-methylpyrimidin-2-amine | stackexchange.com |

| C5-Methyl | Inactive | Does not typically participate in aldol (B89426) condensation | - | wikipedia.orgstackexchange.com |

Heterocyclic Annulation and Fusion Reactions

The construction of the pyrimidine core, a fundamental component of this compound, can be efficiently achieved through various heterocyclic annulation and fusion reactions. These strategies involve the formation of the six-membered diazine ring by combining acyclic precursors or by building upon existing ring systems. Annulation reactions typically involve the cyclization of a linear substrate containing the requisite fragments, while fusion reactions attach a new pyrimidine ring to a pre-existing heterocyclic structure.

A prevalent method for synthesizing the pyrimidine skeleton is the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and an amidine-containing substrate. scialert.netsemanticscholar.org In the context of this compound, this would involve a reaction between 3-methyl-2,4-pentanedione (a β-diketone) and guanidine. The diketone provides the C4, C5 (with methyl groups), and C6 atoms, while guanidine supplies the N1, C2, and N3 atoms of the pyrimidine ring.

Furthermore, multicomponent reactions (MCRs) offer a powerful and atom-economical approach to pyrimidine synthesis. mdpi.com For instance, a three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate, catalyzed by ZnCl₂, can yield 4,5-disubstituted pyrimidine derivatives in a single step. organic-chemistry.org Another approach involves the oxidative annulation of acetophenone-formamide conjugates to generate 4-arylpyrimidines. organic-chemistry.org

Fusion reactions are employed to create more complex polycyclic systems where a pyrimidine ring is fused to another heterocycle. jchr.org These reactions are crucial for developing novel scaffolds in medicinal chemistry. For example, pyrazolo[1,5-a]pyrimidines can be synthesized by condensing 3-amino-pyrazoles (which act as the amidine component) with enones or 1,3-dicarbonyl derivatives. scialert.netsemanticscholar.org Similarly, pyrimido[4,5-d]pyrimidine (B13093195) systems can be constructed through the reaction of 6-aminouracil (B15529) derivatives with various electrophiles. tandfonline.comresearchgate.net A study reported the synthesis of fused mdpi.comrsc.orgthiazolo[4,5-d]pyrimidines starting from thiosemicarbazide (B42300) and proceeding through a thiazolidinone intermediate, which then undergoes a Michael addition reaction with thiourea. researchgate.net These methods highlight the versatility of building complex heterocyclic systems based on the pyrimidine core.

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry offers a range of advanced techniques to optimize the synthesis of this compound and its derivatives, focusing on improving yields, reducing reaction times, and enabling precise molecular modifications.

Microwave-Assisted Synthesis of Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities compared to conventional heating methods. researchgate.netrsc.org This technique utilizes microwave irradiation to produce efficient internal heating (dielectric heating) of the reaction mixture, resulting in a significant reduction in reaction times from hours to minutes. researchgate.netrsc.org

The synthesis of 2-anilinopyrimidine derivatives, which are structurally related to this compound, has been shown to benefit significantly from microwave irradiation. In one study, a series of 2-anilinopyrimidines were prepared via the aromatic nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine (B132427) with various substituted anilines. rsc.orgresearchgate.net Under microwave conditions (160 °C in ethanol), these reactions were completed rapidly, affording high yields (71-99%). rsc.orgresearchgate.net The efficiency of the reaction was influenced by the electronic nature of the substituents on the aniline (B41778) ring. rsc.orgresearchgate.net This method represents a "green" synthetic approach due to the reduced reaction times and potential for less by-product formation. rsc.org

The advantages of microwave-assisted synthesis are not limited to substitution reactions. It has also been effectively used for multicomponent reactions to build fused pyrimidine systems, such as pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, in the solid state without a catalyst. tandfonline.com These findings underscore the broad applicability of microwave technology in the efficient synthesis of a diverse library of pyrimidine derivatives. researchgate.netacs.org

Palladium-Catalyzed Cross-Coupling Reactions for Pyrimidine Scaffolds

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, offering unparalleled precision in the functionalization of heterocyclic scaffolds like pyrimidine. acs.orglibretexts.org These reactions, recognized with the 2010 Nobel Prize in Chemistry, typically involve the reaction of an organohalide or triflate with an organometallic reagent in the presence of a palladium catalyst. libretexts.orglibretexts.org The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Several types of palladium-catalyzed cross-coupling reactions are particularly relevant for modifying the pyrimidine ring:

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with a halide. libretexts.org For a pyrimidine scaffold, a halo-pyrimidine (e.g., 2-chloro- or 2-bromo-4,5-dimethylpyrimidine) could be coupled with various aryl or vinyl boronic acids to introduce diverse substituents at the halogenated position.

Stille Coupling: This reaction utilizes an organotin reagent. It is known for its tolerance of a wide range of functional groups. libretexts.org An organostannane can be coupled with a halo-pyrimidine to form a new C-C bond.

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org It is highly valuable for introducing alkynyl moieties onto the pyrimidine core, which can serve as versatile handles for further transformations.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a premier method for the N-arylation or N-alkylation of amido groups on the pyrimidine ring, or for introducing new amino substituents.

These cross-coupling strategies provide a modular and efficient way to synthesize libraries of substituted pyrimidine derivatives, which is crucial for structure-activity relationship (SAR) studies in drug discovery. acs.org The choice of reaction depends on the desired bond and the functional group compatibility of the substrates.

Chemo- and Regioselective Synthesis of Pyrimidinamine Derivatives

Chemo- and regioselectivity are critical concepts in the synthesis of complex molecules like pyrimidinamine derivatives, which may possess multiple reactive sites. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential formation of one constitutional isomer over another.

In the context of synthesizing pyrimidinamine derivatives, achieving selectivity is paramount. For example, in a molecule with multiple halogen atoms or other leaving groups at different positions on the pyrimidine ring, a selective reaction at one specific site allows for controlled, stepwise functionalization. This can be achieved by exploiting the different electronic environments of the positions on the ring or by using specific catalysts and reagents that favor one reaction pathway.

Multicomponent reactions can also be designed to be highly chemo- and regioselective. A notable example is the selective three-component coupling of two different aldehydes with a substituted urea under Lewis acid catalysis to produce highly functionalized dihydropyrimidinones. rsc.org This demonstrates that by carefully choosing reactants and catalytic systems, complex structures can be assembled with high precision in a single step.

For pyrimidine systems, selective metalation followed by trapping with an electrophile is a powerful strategy. The use of specific metalating agents, such as TMPMgCl·LiCl or TMPZnCl·LiCl, allows for the deprotonation of specific C-H bonds, enabling the introduction of functional groups at desired positions with high regioselectivity. nih.gov This level of control is essential for the targeted synthesis of complex pyrimidine-based molecules and for building a systematic understanding of their chemical and biological properties.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic and Electrophilic Reactivity of 4,5-Dimethylpyrimidin-2-amine

The reactivity of this compound is dual in nature, exhibiting both nucleophilic and electrophilic characteristics.

Nucleophilic Character: The primary site of nucleophilicity is the exocyclic amino group (-NH₂). The lone pair of electrons on the nitrogen atom allows it to readily attack electron-deficient centers. This is a common feature of aminopyrimidines, where the amino group's basicity and nucleophilicity drive many of its reactions, such as nucleophilic substitutions. cymitquimica.com For instance, in reactions with electrophiles like acyl chlorides or alkyl halides, the amino group acts as the nucleophile to form N-acylated or N-alkylated products. semanticscholar.org The pyrimidine (B1678525) ring itself, particularly when activated by quaternization of a ring nitrogen, becomes highly susceptible to nucleophilic attack, which can lead to complex ring transformations. wur.nl

Electrophilic Character: While the amino group is nucleophilic, the pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms. semanticscholar.org This makes the carbon atoms of the ring, particularly at positions 4 and 6, electrophilic and susceptible to attack by strong nucleophiles. This electrophilicity can be further enhanced by the presence of electron-withdrawing groups. cymitquimica.com

Furthermore, the methyl groups at positions 4 and 5 also influence reactivity. Methyl groups at the 4- and 6-positions of a pyrimidine ring are considered "active" because the electron-withdrawing nature of the ring nitrogens increases the acidity of their protons. stackexchange.com This allows them to be deprotonated under certain conditions to form a nucleophilic carbanion, which can then participate in reactions like aldol-type condensations with aldehydes. stackexchange.comiaea.org In contrast, a methyl group at the 5-position behaves more like a standard aromatic methyl group. stackexchange.com

Reaction Kinetics and Thermodynamic Studies of Derivatization Processes

The derivatization of aminopyrimidines is crucial for synthesizing new chemical entities and is governed by kinetic and thermodynamic factors. While specific kinetic and thermodynamic data for this compound is not extensively documented, studies on related compounds provide significant insights.

Reaction Kinetics: The rate of derivatization reactions is influenced by several factors, including the nature of the solvent, temperature, and the presence of catalysts. For example, aminolysis reactions involving N-acyl-4,6-dimethylpyrimidine-2-thiones show that amide formation can be achieved rapidly, sometimes within minutes at room temperature, with the reaction progress monitored spectrophotometrically by observing the regeneration of the thiol. semanticscholar.org In other cases, such as the synthesis of pyrimidine-based chalcones, reactions are carried out under reflux for several hours to ensure completion. mdpi.com The use of alternative energy sources like ultrasound has been shown to dramatically reduce reaction times and increase yields for the synthesis and derivatization of pyrimidines compared to conventional heating methods. nih.gov

The following table summarizes conditions for derivatization reactions involving related aminopyrimidines, illustrating typical experimental setups.

| Reactant | Reagent(s) | Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Benzoyl-4,6-dimethylpyrimidine-2-thione | Aniline (B41778) | Chloroform (B151607), Room Temp. | Benzanilide | semanticscholar.org |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amine, Triethylamine | Ethanol, Reflux, 3h | Mono-aminated pyrimidine | mdpi.com |

| 6-Amino-2-thiouracil, Aldehyde, Guanidine (B92328) | Glacial Acetic Acid | Reflux | Pyrimido[4,5-d]pyrimidine (B13093195) | nih.gov |

| 2-Amino-4,6-dimethylpyrimidine (B23340) | Gallic Acid | Slow Evaporation | Salt crystal | researchgate.net |

| 2-Amino-4,6-dimethylpyrimidine | Pimelic Acid | Slow Evaporation | Co-crystal | researchgate.net |

Mechanistic Elucidation of Novel Pyrimidinamine Transformations

Understanding the reaction mechanisms of pyrimidinamines is essential for controlling reaction outcomes and designing new synthetic routes. A key area of investigation is the transformation of aminopyrimidines into fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines. researchgate.net

The synthesis of these fused systems often proceeds through multi-component reactions. A common mechanistic pathway involves an initial condensation, for example, a Knoevenagel condensation between an aldehyde and a barbituric acid derivative, to form a reactive enone intermediate. rsc.org This is followed by a Michael addition of the aminopyrimidine to the enone, subsequent cyclization, and aromatization to yield the final fused product. rsc.org In some cases, unexpected products can arise from competing reaction pathways, such as solvolysis or condensation, highlighting the complexity of these transformations. mdpi.com

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. researchgate.net These studies provide insights into the electronic structure, stability, and reactivity of molecules, intermediates, and transition states.

For aminopyrimidine systems, DFT calculations can be used to:

Analyze Frontier Molecular Orbitals (FMOs): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and stability of a molecule. A smaller gap suggests higher reactivity. researchgate.net

Map Molecular Electrostatic Potential (MEP): MEP surfaces visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which helps predict sites of attack. researchgate.net

Model Reaction Pathways: Researchers can calculate the energies of reactants, intermediates, transition states, and products to map out the entire reaction coordinate. This allows for the determination of activation energy barriers, helping to understand why certain products are formed preferentially. For instance, in the formation of pyrimido[4,5-d]pyrimidines, a proposed mechanism involves the Michael addition of a guanidine followed by cyclization and a Dimroth rearrangement, a pathway that can be investigated and validated through computational modeling. rsc.org

While specific DFT studies on this compound were not found, analysis of the related 2-amino-4,6-dimethylpyrimidine has been performed to evaluate its molecular properties and bioactivity. researchgate.netomicsonline.org

The direct observation and characterization of transient intermediates are crucial for confirming a proposed reaction mechanism. Spectroscopic techniques are vital for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying intermediates in solution. In studies of pyrimidine ring transformations, NMR has been used to detect the formation of covalent adducts (σ-complexes) between the pyrimidine ring and a nucleophile. wur.nl For example, when N-methylpyrimidinium salts react with ammonia, significant upfield shifts in the ¹H NMR spectrum and changes in coupling constants provide clear evidence for the formation of a 6-amino-1,6-dihydro intermediate. wur.nl

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of products and, in some cases, stable intermediates. mdpi.com In complex enzymatic reactions like the biosynthesis of the thiamin pyrimidine, LC-MS is used to detect and identify multiple trapped intermediates, providing snapshots of the radical cascade mechanism. acs.org

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify functional groups in reactants, products, and sometimes intermediates. researchgate.net For example, the appearance or disappearance of carbonyl (C=O) or amine (N-H) stretching bands can confirm the progress of a reaction. mdpi.com

These spectroscopic methods, often used in combination, provide the direct evidence needed to piece together the step-by-step pathway of a chemical transformation.

Biological and Pharmacological Applications of 4,5 Dimethylpyrimidin 2 Amine and Its Derivatives

Medicinal Chemistry Perspectives of Pyrimidine-Based Scaffolds

The pyrimidine (B1678525) ring is a fundamental heterocyclic structure in medicinal chemistry, recognized for its presence in essential biological molecules like DNA and RNA bases. bohrium.com This prevalence in nature, combined with the numerous possibilities for structural modification, has established the pyrimidine scaffold as a "privileged" structure in drug discovery. bohrium.com Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. bohrium.comekb.egmdpi.com

The biological activity of pyrimidine-based compounds can be significantly influenced by even minor changes to the substituents on the pyrimidine ring. bohrium.com Key pharmacophoric features, such as the nitrogen atoms and carbonyl groups often present in pyrimidine derivatives, play crucial roles in binding to target enzymes and receptors. bohrium.com Fusing the pyrimidine ring with other heterocyclic systems is a common strategy to enhance the molecule's ability to occupy the active sites of biological targets. bohrium.com For instance, pyrazolo[3,4-d]pyrimidines are of significant interest as kinase inhibitors in cancer therapy due to their structural similarity to the adenine (B156593) ring of ATP, which allows them to effectively interact with the hinge region of kinase active sites. rsc.org Similarly, the 1,2,4-Triazolo[1,5-a]pyrimidine scaffold is another prominent platform for developing novel therapeutic agents. ekb.eg

Antimicrobial Research

Antibacterial Activities

Derivatives of 4,5-Dimethylpyrimidin-2-amine have been investigated for their potential as antibacterial agents. In one study, a series of 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols were synthesized and screened for their in vitro antibacterial activity. tandfonline.com These compounds showed moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. tandfonline.com Another study focused on Schiff's bases derived from 5-acetyl-2,6-dimethylpyrimidin-4(3H)-one, which demonstrated some activity against Staphylococcus aureus, Escherichia coli, Salmonella typhi, and Bacillus subtilis. asianpubs.org

Furthermore, sulfonamide derivatives incorporating the 4,6-dimethylpyrimidin-2-yl moiety have been a subject of interest. For example, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide was identified as the most active compound against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus in a series of novel sulfonamides. nih.gov The antibacterial activity of such compounds is often attributed to their ability to inhibit essential metabolic pathways in bacteria. omicsonline.org

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity Level | Reference(s) |

|---|---|---|---|

| 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols | Staphylococcus aureus, Bacillus subtilis | Moderate to Good | tandfonline.com |

| Schiff's bases of 5-acetyl-2,6-dimethylpyrimidin-4(3H)-one | Staphylococcus aureus, Escherichia coli, Salmonella typhi, Bacillus subtilis | Moderate | asianpubs.org |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive and methicillin-resistant Staphylococcus aureus | High | nih.gov |

| Ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate derivatives | Staphylococcus aureus, Bacillus cereus, Serratia marcesens, Proteus mirabilis | Moderate | researchgate.net |

Antifungal Activities

The antifungal potential of this compound derivatives has also been explored. In the same study that investigated the antibacterial properties of 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols, these compounds were also tested against the yeast Saccharomyces cerevisiae, showing moderate to good activity. tandfonline.com However, they did not exhibit activity against Candida albicans. tandfonline.com

Another research effort synthesized Schiff's bases from 5-acetyl-2,6-dimethylpyrimidin-4(3H)-one and evaluated their antifungal activity against species like Aspergillus niger and Penicillium chrysogenum. asianpubs.org The results indicated that the antifungal efficacy was dependent on the specific substitutions on the derivative. asianpubs.org In a different study, certain derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine were tested against Candida albicans and Candida glabrata, but the tested compounds were found to be resistant. biomedpharmajournal.orgresearchgate.net

Table 2: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity Level | Reference(s) |

|---|---|---|---|

| 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols | Saccharomyces cerevisiae | Moderate to Good | tandfonline.com |

| Schiff's bases of 5-acetyl-2,6-dimethylpyrimidin-4(3H)-one | Aspergillus niger, Penicillium chrysogenum | Varied | asianpubs.org |

| 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives | Candida albicans, Candida glabrata | Resistant | biomedpharmajournal.orgresearchgate.net |

Development of Antimicrobial Resistance Modulators

The pyrimidine scaffold is being investigated for its potential to overcome antimicrobial resistance. omicsonline.org One of the key mechanisms of resistance in bacteria is the overexpression of efflux pumps, which actively transport antibiotics out of the cell. mdpi.com The development of efflux pump inhibitors (EPIs) is a promising strategy to restore the efficacy of existing antibiotics. While direct research on this compound as an antimicrobial resistance modulator is limited, the broader class of pyrimidine derivatives is being explored for this purpose. The structural versatility of the pyrimidine core allows for the design of molecules that can interact with and inhibit these efflux pumps, thereby increasing the intracellular concentration of co-administered antibiotics. mdpi.com

Antiviral Research, Including Non-Nucleoside Reverse Transcriptase Inhibitors

The pyrimidine scaffold is a key component in many antiviral drugs, including those that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. bohrium.comekb.eg NNRTIs are a critical part of highly active antiretroviral therapy (HAART). mdpi.com Diarylpyrimidine (DAPY) derivatives, such as etravirine (B1671769) and rilpivirine, are second-generation NNRTIs known for their potent anti-HIV-1 activity. mdpi.com

Research into derivatives of this compound has shown promise in the antiviral field. For instance, a series of 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl) benzenesulphonamide derivatives were tested for their in vitro activity against vaccinia and cowpox viruses. nih.gov One of the derivatives, 4-[(5-methyl-1,2-dihydro-2-oxo-3-H-indol-3-ylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzene-sulphonamide, was particularly active against the vaccinia virus. nih.gov In another study, {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid demonstrated moderate in vitro activity against the H1N1 subtype of influenza A virus and had a selectivity index twice as high as the reference drug rimantadine. researchgate.net

Table 3: Antiviral Activity of this compound Derivatives

| Compound/Derivative | Virus | Activity/Finding | Reference(s) |

|---|---|---|---|

| 4-[(5-methyl-1,2-dihydro-2-oxo-3-H-indol-3-ylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzene-sulphonamide | Vaccinia virus | Most active in the series | nih.gov |

| 4-[(N-acetyl-1,2-dihydro-2-oxo-3-H-indol-3-ylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl) benzenesulphonamide | Cowpox virus | Most active in the series | nih.gov |

| {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid | Influenza A virus (H1N1) | Moderate in vitro activity, higher selectivity index than rimantadine | researchgate.net |

Anticancer and Antitumor Investigations

The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents. bohrium.comekb.eg Pyrimidine derivatives have been shown to target various components of cancer cell signaling pathways, including tyrosine kinases and cyclin-dependent kinases (CDKs). rsc.orgnih.gov

Derivatives of this compound have been synthesized and evaluated for their anticancer properties. In one study, a series of pyrazolo[1,5-a]pyrimidines were synthesized, and a derivative with a 4,6-dimethylpyrimidin-2-yl group showed the highest potency against HepG2 and HCT-116 cancer cell lines. rsc.org Another area of investigation involves thieno[2,3-d]pyrimidine (B153573) derivatives. A novel series of these compounds, designed as analogues to existing tyrosine kinase inhibitors, demonstrated significant in vitro anti-breast cancer activity against the MCF7 cell line, with some compounds showing higher potency than the reference drug Doxorubicin. alliedacademies.org Furthermore, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were designed as CDK inhibitors, and many of these new compounds showed strong inhibitory activity against CDK9 and notable anti-proliferative activity in pancreatic cancer cell cultures. tandfonline.com

Table 4: Anticancer Activity of this compound Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism/Target | Activity Level | Reference(s) |

|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines with a 4,6-dimethylpyrimidin-2-yl group | HepG2, HCT-116 | Not specified | High potency | rsc.org |

| Thieno[2,3-d]pyrimidines | MCF7 (Breast Cancer) | Tyrosine kinase inhibition (analogues) | Higher than Doxorubicin for some derivatives | alliedacademies.org |

| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines | Pancreatic cancer cells | CDK9 inhibition | Strong | tandfonline.com |

| Pyrimido[4,5-d]pyrimidines | Various human tumor cell lines | CDK2 inhibition | Potent and selective | nih.gov |

Fibroblast Growth Factor Receptor (FGFR) Inhibition Studies

Fibroblast Growth Factor Receptor (FGFR) signaling pathways, when dysregulated, are key drivers in the proliferation and survival of various cancer cells. Consequently, FGFRs, particularly FGFR4, have become a critical target for anticancer drug development. FGFR4 is overexpressed in several cancers, including hepatocellular carcinoma (HCC), and its amplification is linked to poor patient outcomes.

In the quest for selective FGFR4 inhibitors, researchers have synthesized and evaluated derivatives of 2-aminopyrimidine (B69317). A study focused on creating methylated analogs of known FGFR inhibitors, including derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353). These compounds were designed to form a covalent bond with the Cys552 residue within the ATP-binding site of FGFR4.

One particular derivative, compound 6O , which features a 2-amino-4,6-dimethylpyrimidin-5-ol core, demonstrated selective inhibitory activity against FGFR4 compared to other isoforms (FGFR1-3). This selectivity is crucial as the inhibition of other FGFR isoforms is associated with toxic side effects like hyperphosphatemia. The study revealed that while methylation of the pyrimidine ring was generally detrimental to activity, specific structural configurations, such as in compound 6O , could achieve high selectivity. Compared to the control compound BLU9931, compound 6O showed at least 8 times greater selectivity for FGFR4.

FGFR4 Inhibition by Pyrimidine Derivatives

| Compound | Core Structure | FGFR4 Inhibition (%) at 0.01 µM | Key Findings |

|---|---|---|---|

| 6O | 2-amino-4,6-dimethylpyrimidin-5-ol | Data not specified at 0.01 µM, but showed high selectivity | Exhibited at least 8 times higher FGFR4 selectivity compared to BLU9931. |

| BLU9931 | Aminopyrimidine derivative | Positive Control | A notable selective and irreversible FGFR4 inhibitor. |

| Fisogatinib (BLU554) | Aminopyrimidine derivative | Clinically evaluated | An analogue of BLU9931 with improved physicochemical properties for treating HCC. |

Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy

The effectiveness of pyrimidine derivatives as anticancer agents is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are vital for optimizing these compounds to enhance their potency and selectivity.

For FGFR4 inhibitors based on the 2-aminopyrimidine scaffold, molecular docking and SAR studies have provided critical insights. The research on 2-amino-4,6-dimethylpyrimidin-5-ol derivatives highlighted that the substitution patterns on both the pyrimidine ring and the attached phenyl ring are determinants of activity and selectivity.

The dimethyl groups on the pyrimidine ring of compound 6O were found to sterically hinder the molecule from adopting the correct conformation to form covalent bonds with FGFR1, FGFR2, and FGFR3. This steric hindrance is a key factor in its selectivity for FGFR4. In contrast, the smaller size of a fluorine atom on the dimethoxyphenyl ring of compound 6O allows for a suitable conformation that promotes strong binding interactions with FGFR4. These findings underscore a delicate balance where substitutions can be tailored to favor inhibition of a specific receptor isoform, thereby improving the therapeutic window and reducing off-target toxicity. The anti-proliferative activity of compound 6O was confirmed against the Hep3B hepatocellular carcinoma cell line, and it effectively inhibited tumor growth in a chick chorioallantoic membrane (CAM) model.

Other Pharmacological Activities of Pyrimidinamine Derivatives

Beyond their use in oncology, pyrimidinamine derivatives have demonstrated a broad spectrum of pharmacological activities.

Pyrimidine derivatives are recognized for their anti-inflammatory potential, often acting through the inhibition of key inflammatory mediators. Several pyrimidine-based drugs, such as proquazone (B1679723) and tofacitinib, are already in clinical use for their anti-inflammatory effects. The mechanism for many of these agents involves the suppression of cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins.

Recent studies have investigated novel pyrimidine derivatives for their selective inhibition of COX-2, an enzyme isoform that is upregulated during inflammation. Selective COX-2 inhibitors are sought after as they are expected to have fewer gastrointestinal side effects than non-selective NSAIDs. In one study, two pyrimidine derivatives, L1 and L2 , showed high selectivity towards COX-2, with performance comparable to the established drug meloxicam. These compounds also demonstrated a dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated THP-1 monocytic cells, further confirming their anti-inflammatory action.

The search for new antihypertensive agents has led to the investigation of pyrimidine derivatives. Certain derivatives have been found to lower blood pressure through various mechanisms, including calcium channel blockade.

A series of pyrimidine derivatives based on a nifedipine-like structure were synthesized and tested for their effects on blood pressure. Compounds 5a, 5b, 9b, and 9c exhibited significant calcium channel blocking activity in rabbit aorta preparations, inducing relaxation ranging from 74.4% to 89.2%. Furthermore, compounds 5a, 5b, 11b, 8b, 9b–d, and 15b were shown to decrease mean arterial blood pressure in rabbits. Histopathological studies revealed that compound 5b lowered blood pressure by activating the expression of endothelial nitric oxide synthase (eNOS), a key regulator of vascular tone. Another study identified pyrimidine derivatives SR-5, SR-8, SR-9, and SR-10 as effective agents in reducing blood pressure in rats, with their vasodilatory effects mediated through Ca++ antagonism as well as antioxidant and anti-inflammatory pathways.

Ligand Binding Studies and Receptor Interactions

The interaction of small molecules with biological macromolecules is the foundational principle of pharmacology. Derivatives of this compound have been the subject of numerous studies to elucidate their binding modes with various biological targets, including enzymes and nucleic acids. These investigations are crucial for understanding their mechanism of action and for the rational design of more potent and selective therapeutic agents.

Interaction with Enzymes and Signaling Cascades

Derivatives of the pyrimidine scaffold, including those related to this compound, have demonstrated significant interactions with key enzymes involved in cellular signaling pathways, particularly protein kinases.

One area of focus has been the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. A computational study explored synthetic compounds derived from (4-chloro-6-methoxy-N,N-dimethyl pyrimidin-2-amine) as potential antiangiogenic agents by examining their binding affinity to VEGFR-2 kinase. The results indicated that substitutions on the pyrimidine core play a crucial role in the binding process. For instance, compound 1 (4-(4-(1,2,3-selenadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine) exhibited the lowest binding energy, suggesting a strong interaction with the enzyme's active site. researchgate.netresearchgate.net

| Compound | Binding Energy (Kcal/mol) | RMSD |

| Core Compound (5) | -5.911 | 0.691 |

| Compound 1 | -8.116 | 0.9263 |

| Compound 2 | -7.739 | 2.668 |

| Compound 3 | -7.211 | 1.745 |

| Compound 4 | -7.84 | 1.377 |

Table 1: Binding energies of pyrimidine derivatives with VEGFR-2 kinase. researchgate.netresearchgate.net

Another critical enzyme target is Cyclin-Dependent Kinase 9 (CDK9), which is involved in regulating transcription. In an effort to develop selective CDK9 inhibitors, 2,4,5-trisubstituted pyrimidine compounds were designed. These efforts aimed to exploit structural differences between the active sites of CDK9 and other kinases like CDK2 to achieve selectivity. cardiff.ac.uk

Furthermore, derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been synthesized and evaluated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in hepatocellular carcinoma. nih.govresearchgate.net Molecular docking studies revealed that introducing methyl groups at the pyrimidine ring could sometimes weaken the binding affinity due to steric clashes. However, specific substitutions, such as a difluoro group on the linked phenyl ring, could maintain a conformation suitable for strong and selective binding to FGFR4. nih.govresearchgate.net Compound 6O , a novel aminodimethylpyrimidinol derivative, was identified as a potent and highly selective FGFR4 inhibitor. nih.govresearchgate.net

DNA-Binding Studies

The interaction of small molecules with DNA can interfere with fundamental cellular processes like replication and transcription, making it a valuable strategy for developing anticancer and antimicrobial agents. Derivatives of this compound have been investigated for their ability to bind to DNA through various modes.

The minor groove of the DNA double helix is a common target for small molecule binders. A study on the derivative 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one (Compound 1 ) demonstrated its interaction with double-stranded DNA (dsDNA). arabjchem.orgbohrium.com Using electronic absorption titration, thermal denaturation, and viscosity measurements, it was determined that the primary mode of binding is through the minor groove. arabjchem.orgbohrium.com Molecular docking calculations supported these findings, showing that the lowest energy docking pose for the compound occurs within the DNA minor groove. arabjchem.orgpau.edu.tr This interaction is stabilized by several hydrogen bonds and pi-alkyl interactions. pau.edu.tr The binding constant (Kb) for this interaction was calculated to be 8.13 × 10⁴ ± 0.07 L mol⁻¹. arabjchem.orgbohrium.com

Agents that bind to the minor groove, such as distamycin and Hoechst 33258, can modulate the activity of DNA-targeting enzymes like topoisomerase II, highlighting the therapeutic potential of this binding mode. nih.govesr.ie

Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This mode of binding can cause significant structural distortions and inhibit DNA processes. While the primary binding mode for 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one was identified as minor groove binding, molecular docking studies also suggested the possibility of partial intercalation. arabjchem.orgpau.edu.tr This was characterized by interactions between the compound and consecutive DNA base pairs. arabjchem.org

In a broader context, studies on mixed ligand chelates derived from N‐(4,6‐dimethylpyrimidin‐2‐yl)‐3a,4,5,6,7,7a‐hexahydro‐1H‐benzimidazol‐2‐amine proposed that these compounds bind to DNA through a combination of intercalation, electrostatic, and covalent mechanisms. researchgate.net Acridine derivatives, another class of well-known DNA intercalators, disrupt DNA and topoisomerase functions, and serve as a model for understanding this type of interaction. mdpi.com

Drug-likeness and Biological Parameter Evaluations

The evaluation of drug-likeness and other biological parameters is a critical step in the development of new therapeutic agents. These assessments, often performed using computational methods, help to predict the pharmacokinetic and pharmacodynamic properties of a compound.

For derivatives of (4-chloro-6-methoxy-N,N-dimethyl pyrimidin-2-amine) studied as VEGFR-2 inhibitors, molecular docking was used to calculate binding energies and the root-mean-square deviation (RMSD), providing a quantitative measure of their potential as drug candidates. researchgate.netresearchgate.net The compound with the lowest binding energy, 4-(4-(1,2,3-selenadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine, was highlighted as a promising antiangiogenic candidate based on these theoretical results. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These calculations solve approximations of the Schrödinger equation to determine molecular geometry, electronic distribution, and energy levels.

Density Functional Theory (DFT) Calculations and Basis Set Selection

Density Functional Theory (DFT) is a widely used quantum mechanical method in chemistry and physics to investigate the electronic structure of molecules. nih.gov It has become a standard tool due to its favorable balance of accuracy and computational cost. nih.gov In DFT, the energy of the system is determined as a functional of the electron density.

For pyrimidine (B1678525) derivatives, studies commonly employ hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr). omicsonline.orgijfans.org The choice of basis set is crucial for the accuracy of the results. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results, but at a higher computational cost. Common basis sets used for these types of molecules include Pople-style basis sets, such as 6-311++G(d,p), and correlation-consistent basis sets, like cc-pVTZ. omicsonline.orgijfans.org The "++" indicates the addition of diffuse functions on all atoms, which are important for describing anions and weak interactions, while "(d,p)" denotes the inclusion of polarization functions on heavy atoms and hydrogen, respectively, allowing for more complex orbital shapes. omicsonline.org

Table 1: Examples of DFT Functionals and Basis Sets Used in Studies of Pyrimidine Derivatives

| Compound Studied | DFT Functional | Basis Set | Reference |

| 2-Amino-4,6-dimethylpyrimidine (B23340) | B3LYP / B3PW91 | 6-31++G(d,p) / 6-311++G(d,p) | omicsonline.org |

| 4-Amino-2,6-dimethylpyrimidine | B3LYP | cc-pVTZ | ijfans.org |

| 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one | B3LYP | 6-311G(d,p) | pau.edu.trarabjchem.org |

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). arabjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxibiology.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. arabjchem.org Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. omicsonline.orgnih.gov For instance, a study on 4-Amino-5-chloro-2,6-dimethylpyrimidine, a related derivative, revealed a HOMO-LUMO gap of 4.71 eV, suggesting high reactivity and potential bioactivity. veterinaria.org The analysis of FMOs is crucial for understanding charge transfer within the molecule, which is often linked to its biological or pharmaceutical activity. omicsonline.org

Table 2: Frontier Molecular Orbital Energy Values from a Theoretical Study on a Pyrimidine Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.54 |

| ELUMO | -1.83 |

| Energy Gap (ΔE) | 4.71 |

| Data derived from a study on 4-Amino-5-chloro-2,6-dimethylpyrimidine. veterinaria.org |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This analysis provides a quantitative description of bonding, including charge transfer and conjugative or hyperconjugative interactions between orbitals. bohrium.com

By examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, their energetic significance can be estimated using second-order perturbation theory. uni-muenchen.de These interactions, often referred to as delocalization or charge-transfer events, are key to understanding molecular stability and reactivity. In substituted pyrimidines, NBO analysis can elucidate how electron-donating groups (like methyl) and electron-withdrawing groups (like an amino group) influence the electronic charge distribution and stability of the pyrimidine ring. omicsonline.org

Mulliken Charge Distribution and Pharmaceutical Activity Correlation

Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule based on the distribution of electrons among the atoms. omicsonline.org This charge distribution provides insight into the electrostatic potential of the molecule and helps identify potential sites for electrophilic and nucleophilic attack. mdpi.com

Molecular Docking and Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding mode of one molecule (a ligand) to a second molecule (a receptor, typically a protein or nucleic acid). semanticscholar.orgnih.gov It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor recognition. semanticscholar.org

Binding Affinity Predictions and Pose Analysis

The primary goal of molecular docking is to predict the binding affinity, often expressed as a scoring function or binding energy (in kcal/mol), and the binding pose of the ligand within the receptor's active site. jocms.orgmdpi.com A lower binding energy generally indicates a more stable and favorable interaction. jocms.org

For example, a computational study on a derivative, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, investigated its interaction with a DNA duplex (PDB ID: 1BNA). pau.edu.trarabjchem.org The docking calculations predicted a favorable binding affinity and identified the specific interactions stabilizing the complex.

Table 3: Molecular Docking Results for a Pyrimidine Derivative with DNA

| Ligand | Receptor | Predicted Binding Affinity (kcal/mol) | Key Interactions | Reference |

| 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one | DNA (PDB: 1BNA) | -8.3 | Hydrogen bonds, Pi-alkyl interactions | pau.edu.trarabjchem.org |

Pose analysis involves a detailed examination of the predicted three-dimensional arrangement of the ligand in the binding site. mdpi.com In the study of the pyrimidine derivative with DNA, the lowest energy docking pose was found in the minor groove of the DNA. pau.edu.trarabjchem.org The stability of this complex was attributed to several hydrogen bonds and additional pi-alkyl interactions between the ligand and the DNA base pairs. pau.edu.trarabjchem.org This type of detailed analysis is crucial for structure-activity relationship (SAR) studies and for optimizing ligand design to enhance binding potency and selectivity. nih.gov

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Alkyl)

Computational studies, particularly molecular docking, have been instrumental in identifying the key intermolecular interactions that govern the binding of dimethylpyrimidine derivatives to biological targets. These non-covalent interactions are fundamental to the stability and specificity of the ligand-receptor complex.

Hydrogen Bonding: The 2-amino group and the nitrogen atoms within the pyrimidine ring of 4,5-Dimethylpyrimidin-2-amine are primary sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the ring nitrogens act as acceptors. In studies of related dimethylpyrimidine compounds, hydrogen bonds are consistently observed as a stabilizing force in interactions with biological macromolecules like DNA and protein kinases. arabjchem.orgpau.edu.trbohrium.com For example, in the complex of a related derivative with DNA, the amino group forms hydrogen bonds that contribute to the stability of the binding in the minor groove. arabjchem.orgpau.edu.tr The strength and geometry of these bonds are critical for molecular recognition. nih.gov

Pi-Alkyl and Other Pi-Interactions: The pyrimidine ring itself, being an aromatic system, can participate in various pi-interactions. Pi-alkyl interactions, occurring between the pi-system of the pyrimidine ring and alkyl side chains of amino acid residues (like alanine, valine, leucine), are frequently identified in docking simulations. nih.gov These interactions, along with potential pi-sigma and van der Waals forces, play a crucial role in stabilizing the ligand within the binding pocket of a receptor. arabjchem.orgnih.gov For instance, molecular docking of a 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one with DNA showed that pi-alkyl interactions contribute to the stabilization of the complex. arabjchem.orgbohrium.com

A summary of typical intermolecular interactions observed in related pyrimidine derivatives is presented below.

| Interaction Type | Molecular Feature Involved (Ligand) | Potential Interacting Partner (Receptor) | Significance |

| Hydrogen Bond (Donor) | 2-amino group (-NH2) | Oxygen/Nitrogen atoms (e.g., Asp, Glu, Asn, Gln, backbone carbonyls) | Specificity and affinity |

| Hydrogen Bond (Acceptor) | Ring Nitrogens | -NH or -OH groups (e.g., Ser, Thr, Lys, Arg) | Orientation and binding |

| Pi-Alkyl | Pyrimidine Ring | Alkyl side chains (e.g., Ala, Val, Leu, Ile, Met) | Hydrophobic packing and stability |

| Pi-Stacking | Pyrimidine Ring | Aromatic residues (e.g., Phe, Tyr, Trp, His) | Stabilization through aromatic overlap |

| Van der Waals | Entire Molecule | Various receptor atoms | Overall binding contribution |

Covalent Docking Approaches

Covalent docking is a specialized computational technique used to model the interaction of ligands that form a permanent covalent bond with their target protein. This approach is particularly relevant for designing irreversible inhibitors, which can offer advantages in terms of potency and duration of action.

For derivatives of this compound, covalent docking studies have been employed to investigate their potential as inhibitors of specific enzymes, such as Fibroblast Growth Factor Receptor 4 (FGFR4). nih.gov In these studies, the ligand is designed with a "warhead" group that can react with a nucleophilic residue (commonly cysteine) in the active site of the target protein.

The computational process typically involves a two-step procedure:

Non-covalent Docking: The ligand is first docked into the binding site using standard algorithms to find favorable poses based on non-covalent interactions.

Covalent Bond Formation: The best-ranked poses are then used as starting points to model the formation of the covalent bond between the ligand's warhead and the target residue. The geometry of this new bond is optimized, and the stability of the resulting complex is scored. acs.org

Web servers and specialized software like SCARdock facilitate this process by providing curated datasets of covalent ligands and streamlined workflows for performing covalent docking simulations against a protein target. acs.org Such studies have revealed that steric factors, such as the placement of methyl groups on the pyrimidine ring, can significantly influence the ability of a compound to adopt a suitable conformation for covalent bond formation, thereby affecting its inhibitory activity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By correlating molecular descriptors with activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and to guide drug design. nih.gov

Predictive Modeling for Biological Activities

For pyrimidine derivatives, QSAR studies have been conducted to model various biological activities, including antimicrobial, anticancer, and antiviral effects. omicsonline.orgnih.gov The fundamental principle is that the structural and physicochemical properties of a molecule, such as those of this compound, determine its biological function.

A typical QSAR study involves:

Data Set Collection: A series of compounds with known biological activities (e.g., IC₅₀ values) is assembled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation linking the descriptors to the activity. researchgate.netnih.gov

Model Validation: The model's predictive power is rigorously tested.

These models provide valuable insights into the structural features that enhance or diminish biological activity. For example, a QSAR model might reveal that increasing a compound's hydrophobicity or adding a hydrogen bond donor at a specific position leads to higher potency. nih.govomicsonline.org

Descriptors and Statistical Validation in QSAR

The reliability of a QSAR model depends heavily on the appropriate selection of molecular descriptors and rigorous statistical validation. scielo.br

Molecular Descriptors: Descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They can be broadly categorized as:

| Descriptor Category | Description | Examples |

| Constitutional (1D) | Based on the molecular formula. | Molecular Weight, Atom Count |

| Topological (2D) | Describe atomic connectivity. | Molecular Connectivity Indices (e.g., ¹χv), Wiener Index |

| Geometrical (3D) | Relate to the 3D structure. | Molecular Surface Area, Molecular Volume |

| Physicochemical (4D) | Describe properties like lipophilicity and electronic effects. | LogP, Polar Surface Area (PSA), Dipole Moment |

In studies on related heterocyclic compounds, topological descriptors like molecular connectivity indices have been shown to govern antimicrobial activity. nih.gov

Statistical Validation: To ensure a QSAR model is robust and has true predictive power, it must undergo several validation checks:

Internal Validation: Techniques like Leave-One-Out (LOO) cross-validation are used to assess the model's stability. The cross-validated correlation coefficient (q²) is a key metric; a high q² value (e.g., > 0.5) indicates good internal predictivity. researchgate.net

External Validation: The model is used to predict the activity of a separate "test set" of compounds that were not used in model development. The predictive ability is often measured by the predicted correlation coefficient (R²_pred). nih.govscielo.br

Y-Randomization: The biological activity data is randomly shuffled multiple times, and new QSAR models are built. This test ensures that the original model is not due to a chance correlation. scielo.br

Other Statistical Parameters: The coefficient of determination (R²), F-test value, and the standard error of the estimate are also used to judge the statistical significance and goodness-of-fit of the model. mdpi.comnih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to study the flexibility, dynamic behavior, and stability of molecules like this compound over time.

Conformational Analysis: This involves identifying the stable low-energy three-dimensional arrangements (conformations) of a molecule. For molecules with rotatable bonds, such as the bond between the pyrimidine ring and a substituent, multiple conformations can exist. The dihedral angle, which describes the rotation around a bond, is a key parameter. For example, in a related pyrimidine derivative, the dihedral angle between the pyrimidine ring and a connected phthalide (B148349) group was found to be a critical structural feature. arabjchem.orgpau.edu.tr Understanding the preferred conformation is essential as it dictates how the molecule fits into a receptor's binding site.

Molecular Dynamics (MD) Simulations: MD simulations provide a "movie" of a molecule's motion by solving Newton's equations of motion for the atoms in the system. When applied to a ligand-protein complex, MD simulations can:

Assess the stability of the complex over time. researchgate.net

Analyze the flexibility of different parts of the ligand and protein using metrics like the Root Mean Square Fluctuation (RMSF). biorxiv.org

Observe the persistence of key intermolecular interactions, like hydrogen bonds, throughout the simulation. researchgate.net

These simulations offer insights into the dynamic nature of molecular recognition that cannot be obtained from static docking poses alone. researchgate.netbiorxiv.org

Spectroscopic Property Predictions via Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), is widely used to predict the spectroscopic properties of molecules. researchgate.net These theoretical calculations are invaluable for interpreting experimental spectra and confirming molecular structures.

For compounds like this compound, DFT methods with specific functionals (e.g., B3LYP) and basis sets (e.g., 6-311G(d,p)) are employed to calculate various properties. arabjchem.orgbohrium.com

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. omicsonline.org By comparing the calculated infrared (IR) and Raman spectra with experimental data, researchers can assign specific peaks to the vibrational modes of the molecule (e.g., N-H stretching, C-C ring vibrations), confirming the presence of key functional groups. omicsonline.org

NMR Spectroscopy: Theoretical methods can predict the chemical shifts (¹H and ¹³C) for a molecule. arabjchem.orgresearchgate.net This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The correlation between calculated and experimental chemical shifts is often excellent and serves as a powerful tool for structural elucidation.

Spectroscopic and Crystallographic Characterization in Research Contexts

Vibrational Spectroscopy for Structural Elucidation (IR, FTIR-ATR, FT-Raman)

Vibrational spectroscopy, encompassing Infrared (IR), Fourier Transform Infrared-Attenuated Total Reflectance (FTIR-ATR), and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for probing the molecular structure of 4,5-dimethylpyrimidin-2-amine. ijera.commt.com These methods measure the vibrational frequencies of the molecule's bonds, providing a unique "fingerprint" that aids in its identification and structural analysis. mt.com

The FT-IR and FT-Raman spectra of 2-amino-4,6-dimethylpyrimidine (B23340) (a related compound) have been recorded and analyzed. ijera.com For instance, the FT-IR spectrum of solid 2-amino-4,6-dimethylpyrimidine was recorded in the 4000-400 cm⁻¹ range using a KBr pellet on a Bruker IFS 66V model spectrometer. ijera.com The FT-Raman spectrum was also recorded on the same instrument equipped with an FRA-106 FT-Raman accessory, using a Nd:YAG laser for excitation. ijera.com The combination of FT-IR and Raman spectroscopy offers complementary information, as some vibrational modes may be more active in one technique than the other. spectroscopyonline.com

Assignment of Fundamental Modes of Vibrations

The assignment of fundamental vibrational modes is a critical step in interpreting vibrational spectra. For 2-amino-4,6-dimethylpyrimidine, assuming a Cs point group symmetry, the 48 fundamental modes of vibration are distributed into 33A' (in-plane) and 15A'' (out-of-plane) species. ijera.com These assignments are often supported by normal coordinate analysis and quantum chemical calculations, which can predict the vibrational frequencies and help in their correlation with the experimental data. ijera.comnih.gov The analysis of these modes provides detailed insights into the vibrations of the pyrimidine (B1678525) ring, the amino group, and the methyl groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the molecular structure of this compound by providing information about the chemical environment of individual atoms. scribd.comdocbrown.info

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR and ¹³C NMR are the most common NMR techniques used for the structural elucidation of organic molecules. docbrown.infobhu.ac.in The chemical shifts in these spectra are highly sensitive to the electronic environment of the protons and carbon atoms, respectively.

For 2-amino-4,6-dimethylpyrimidine, high-resolution ¹H and ¹³C NMR spectra have been recorded, typically on a 300 MHz or 75 MHz FT-NMR spectrometer. omicsonline.org The analysis of the chemical shifts helps to confirm the presence and connectivity of the different functional groups, including the pyrimidine ring, the amino group, and the methyl groups. omicsonline.orgresearchgate.net

Table 1: Representative NMR Chemical Shift Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.3 | s | Methyl protons |

| ¹H | ~5.0 | s | Amino protons |

| ¹H | ~8.0 | s | Pyrimidine ring proton |

| ¹³C | ~20 | q | Methyl carbons |

| ¹³C | ~110 | d | Pyrimidine ring CH |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. This table provides approximate values for illustrative purposes.

Advanced NMR Techniques (e.g., NOESY) for Stereochemical and Conformational Analysis

Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to study the stereochemistry and conformation of molecules. mdpi.comwiley.com NOESY experiments detect through-space interactions between protons, providing information about their spatial proximity. mdpi.com While specific NOESY studies on this compound are not extensively reported in the provided context, this technique is crucial for determining the preferred conformation of flexible molecules and the relative orientation of substituents. researchgate.netarxiv.org For related pyrimidine derivatives, NOESY has been used to elucidate the nature of conformers in solution. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. bspublications.net

Electronic Excitation Absorption Peak Analysis

The UV-Vis spectrum of 2-amino-4,6-dimethylpyrimidine, recorded in the range of 100 nm to 800 nm, shows electronic excitation absorption peaks. omicsonline.org For a similar compound, three excited peaks were observed at 248, 250, and 252 nm. omicsonline.org These absorptions are typically attributed to π → π* and n → π* electronic transitions within the pyrimidine ring and the amino group. bspublications.netfaccts.de The analysis of these peaks, including their wavelength and intensity, can be correlated with the electronic structure of the molecule and the presence of chromophores. researchgate.netbspublications.net The conjugation within the pyrimidine ring system influences the energy of these transitions. bspublications.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (HRMS, EI-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and exploring the fragmentation pathways of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the elemental composition of a molecule. bioanalysis-zone.com Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation, which provides a characteristic pattern that serves as a molecular fingerprint. whitman.edu

In the analysis of a derivative of this compound, specifically ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate, both HRMS and EI-MS were employed. mdpi.comresearchgate.net The molecular weight of this compound itself is 123.1558 g/mol . nist.gov

High-Resolution Mass Spectrometry (HRMS):

For the derivative ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate, HRMS analysis using electron ionization (EI+) determined the found mass to be 370.2038, which is in close agreement with the calculated mass of 370.2005 for the molecular formula C₂₀H₂₆N₄O₃. mdpi.comresearchgate.net This high level of accuracy confirms the elemental composition of the synthesized compound.

Electron Ionization-Mass Spectrometry (EI-MS):

The EI-MS spectrum of ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate revealed a distinct fragmentation pattern. mdpi.comresearchgate.net The molecular ion peak [M]•+ was observed at an m/z of 370. mdpi.com Key fragments identified in the spectrum include:

m/z 325: Resulting from the loss of an ethoxy radical from the molecular ion. mdpi.comresearchgate.net

m/z 248: Attributed to the cleavage and loss of the this compound moiety. mdpi.comresearchgate.net

m/z 176: Formed by the subsequent loss of the ethoxycarbonyl group from the fragment at m/z 248. mdpi.comresearchgate.net

m/z 136: This intense fragment, which is the base peak, corresponds to the formation of the 4,6-dimethyl-N-methylenepyrimidin-2-aminium cation. mdpi.comresearchgate.net

m/z 105 and m/z 77: These ions are indicative of the expulsion of the benzoyl group. mdpi.comresearchgate.net

This detailed fragmentation analysis provides valuable structural information, confirming the connectivity of the different functional groups within the molecule. The fragmentation of amines often involves cleavage at the carbon-carbon bond alpha to the nitrogen atom, leading to stable iminium ions. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

The crystal system, space group, and unit cell parameters are fundamental descriptors of a crystal's structure. These parameters have been determined for several co-crystals and derivatives of this compound.

For instance, a novel compound, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, which incorporates the this compound structure, was found to crystallize in the triclinic space group P-1. arabjchem.orgpau.edu.trbohrium.com The unit cell parameters were determined as a = 7.9351(4) Å, b = 11.1687(6) Å, c = 16.1281(9) Å, with angles α = 73.713(5)°, β = 80.362(5)°, and γ = 72.882(4)°. arabjchem.orgpau.edu.trbohrium.com This particular crystal has two symmetry-independent molecules in the asymmetric unit. arabjchem.orgpau.edu.tr

In another study, a 1:1 adduct of this compound with phthalic acid was analyzed. iucr.org This co-crystal belongs to the monoclinic crystal system with the space group P 2₁/n. iucr.org The unit cell dimensions were reported as a = 14.472 (7) Å, b = 7.083 (4) Å, c = 14.563 (8) Å, and β = 112.108 (8)°. iucr.org

A sulfonamide derivative, 2-[(E)-({4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}iminio)methyl], crystallizes in the orthorhombic system with the space group P b c n. iucr.org Its unit cell parameters are a = 24.7506 (12) Å, b = 12.1689 (6) Å, and c = 12.8408 (5) Å. iucr.org

A summary of crystallographic data for compounds containing the this compound moiety is presented below:

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |

| 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one | Triclinic | P-1 | 7.9351(4) | 11.1687(6) | 16.1281(9) | 73.713(5) | 80.362(5) | 72.882(4) | arabjchem.orgpau.edu.trbohrium.com |

| Phthalic acid–4,6-dimethylpyrimidin-2-amine (1/1) | Monoclinic | P 2₁/n | 14.472(7) | 7.083(4) | 14.563(8) | 90 | 112.108(8) | 90 | iucr.org |

| 2-[(E)-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}iminio)methyl] | Orthorhombic | P b c n | 24.7506(12) | 12.1689(6) | 12.8408(5) | 90 | 90 | 90 | iucr.org |

The packing of molecules in a crystal is governed by a network of intermolecular interactions, with hydrogen bonds often playing a dominant role, particularly in molecules containing amine and pyrimidine functionalities.

In the crystal structure of the 1:1 adduct of this compound and phthalic acid, the molecules are linked by N—H⋯O and O—H⋯N hydrogen bonds, which form centrosymmetric clusters. iucr.org Specifically, the amino group of the pyrimidine and a ring nitrogen atom are involved in hydrogen bonding with the carboxylic acid groups of phthalic acid. iucr.org